Welcome to the BenchChem Online Store!
molecular formula C14H12BrN3O2 B8540359 6-Bromo-3-(5,6-dimethoxy-3-pyridinyl)imidazo[1,2-a]pyridine

6-Bromo-3-(5,6-dimethoxy-3-pyridinyl)imidazo[1,2-a]pyridine

Cat. No. B8540359
M. Wt: 334.17 g/mol
InChI Key: JFAUJCNPBZQRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08729074B2

Procedure details

6-bromo-3-iodoimidazo[1,2-a]pyridine. To a 150 mL round bottomed flask was added 6-bromoimidazo[1,2-a]pyridine (5.00 g, 25.4 mmol), anhydrous sodium acetate (5.69 g, 69.4 mmol) and MeOH (60 mL). The resulting mixture was cooled to 0° C. followed by adding iodine (7.13 g, 28.1 mmol). After the addition, ice bath was removed. It was warmed up to rt and continued to stir for 20 h. The precipitate in the reaction mixture was collected by filtration. The precipitate was washed with MeOH and dried to afford the desired product as light grey solid (7.0 g). MS (ESI pos. ion) m/z: 322.8. Calcd exact mass for C7H4BrIN2: 321.9. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 7.30 (d, J=10.82 Hz, 1H) 7.52 (d, J=9.50 Hz, 1H) 7.71 (s, 1H) 8.29 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5.69 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
7.13 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8](I)=[CH:9][N:10]=2)[CH:7]=1.Br[C:13]1[CH:14]=[CH:15][C:16]2[N:17](C=CN=2)[CH:18]=1.[C:22]([O-:25])(=O)C.[Na+].II.[CH3:29][OH:30]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:13]3[CH:18]=[N:17][C:16]([O:25][CH3:22])=[C:15]([O:30][CH3:29])[CH:14]=3)=[CH:9][N:10]=2)[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C(=CN2)I
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C=CN2
Name
Quantity
5.69 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
7.13 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition, ice bath
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
It was warmed up to rt
FILTRATION
Type
FILTRATION
Details
The precipitate in the reaction mixture was collected by filtration
WASH
Type
WASH
Details
The precipitate was washed with MeOH
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=CN2)C=2C=NC(=C(C2)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.